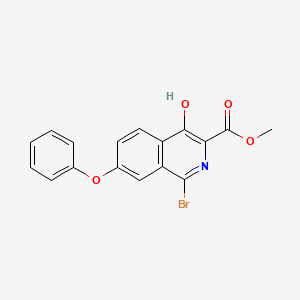

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Description

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a halogenated isoquinoline derivative characterized by a bromo substituent at position 1, a hydroxyl group at position 4, and a phenoxy moiety at position 5. The methyl ester at position 3 enhances its lipophilicity, making it a candidate for studies in medicinal chemistry or materials science. Structural elucidation of such compounds typically employs crystallographic tools like SHELX and WinGX , which refine atomic coordinates and analyze molecular conformations. Ring puckering analysis, as defined by Cremer and Pople , could further clarify its non-planar isoquinoline core. While direct experimental data on this compound are scarce, methodologies for comparing its properties with analogs rely on physicochemical parameters (e.g., logP, solubility) and reactivity trends, as outlined in environmental and kinetic studies .

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO4/c1-22-17(21)14-15(20)12-8-7-11(9-13(12)16(18)19-14)23-10-5-3-2-4-6-10/h2-9,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFJAFZUPPWHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=N1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be synthesized through the reaction of 1-bromo-4-hydroxy-7-phenoxyisoquinoline with methyl formate under alkaline conditions . The reaction involves the following steps:

Condensation: 1-bromo-4-hydroxy-7-phenoxyisoquinoline reacts with methyl formate.

Purification: The product is purified through appropriate techniques to obtain the desired compound.

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Employed as a dye for staining biological specimens in microscopy.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and as an analytical reagent.

Mechanism of Action

The mechanism of action of methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Methodological Insights

Crystallographic Analysis : If crystallized, SHELXL would refine its structure, while ORTEP-III visualizes thermal ellipsoids and ring puckering .

Reactivity Modeling : As in , OH radical reactivity estimates assume analogy to halogenated aromatics, where bromine slightly reduces reaction rates compared to chlorine.

Biological Activity

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a compound of increasing interest in biological and medicinal research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 374.19 g/mol. The compound features a bromine atom, hydroxyl group, and phenoxy group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, it stabilizes HIFs and enhances the production of erythropoietin (EPO), leading to increased erythropoiesis (red blood cell production) .

- Cell Signaling Modulation : It influences various signaling pathways involved in cellular responses to hypoxia, promoting adaptive mechanisms in cells under low oxygen conditions .

Erythropoiesis Stimulation

This compound has been studied for its effects on erythropoiesis. Clinical trials involving its analog, Roxadustat (FG-4592), demonstrated that it effectively corrects anemia in patients with chronic kidney disease (CKD) by stimulating endogenous EPO production .

Case Studies

Several studies have explored the efficacy of this compound:

- Clinical Trials on Anemia : In a Phase 3 clinical trial, Roxadustat was administered to patients with anemia due to CKD. Results indicated significant increases in hemoglobin levels without the need for intravenous iron supplementation .

- In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits prolyl hydroxylase activity, leading to enhanced HIF stabilization and increased EPO production in cultured kidney cells .

Research Findings Summary

Q & A

Basic: What are the standard methodologies for synthesizing Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves multi-step protocols, including:

- Bromination and functionalization : Bromine substitution at the 1-position of the isoquinoline scaffold under controlled temperature (e.g., 90°C) and catalyst-free conditions, as seen in analogous isoquinoline derivatives .

- Photochemical C–H activation : Hydroxyalkylation reactions using dihydropyridine derivatives under UV light, with trifluoroacetic acid as a proton source to enhance regioselectivity .

- Optimization : Yield depends on stoichiometry of reactants (e.g., 1.2:1 molar ratio of dihydropyridine to substrate) and reaction time (24–48 hours for complete conversion).

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX for structure refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) . ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular geometry .

- NMR analysis : and NMR (e.g., 400 MHz in CDCl) to confirm substitution patterns, with coupling constants resolving bromine’s steric effects on adjacent protons .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., observed vs. calculated m/z for CHBrNO) .

Advanced: How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or non-planar ring puckering?

Methodological Answer:

- Disorder modeling : Apply SHELXL’s PART and SUMP instructions to refine disordered solvent occupancy, combined with SQUEEZE (PLATON) to mask electron density from unmodeled solvent .

- Puckering analysis : Use Cremer-Pople coordinates to quantify non-planarity in the isoquinoline ring. Define a mean plane and calculate puckering amplitudes (e.g., ) to distinguish static vs. dynamic disorder .

- Validation tools : Cross-check with WinGX for bond-length/bond-angle outliers and R discrepancies to ensure model robustness .

Advanced: How do electronic and steric effects influence regioselectivity in photochemical hydroxyalkylation reactions of this compound?

Methodological Answer:

- Electronic factors : The 4-hydroxy group activates the C1 position for electrophilic attack via resonance donation, while the 7-phenoxy group directs diradical intermediates to the ortho position .

- Steric effects : Bulkier substituents (e.g., trifluoromethyl in dihydropyridine derivatives) reduce yield at hindered sites. Computational modeling (DFT) can predict transition-state geometries to optimize substituent selection.

- Experimental validation : Compare reaction outcomes using para-substituted aryl ketones (e.g., 4-CF vs. 4-Br) to quantify steric/electronic contributions .

Advanced: What strategies mitigate challenges in refining low-resolution crystallographic data for this compound?

Methodological Answer:

- High-resolution data : Collect data to at least 0.8 Å resolution to resolve Br atom anisotropy. Use SADABS for absorption corrections in cases of heavy-atom presence .

- Twinned crystals : Apply SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning, refining twin fractions iteratively .

- Hydrogen bonding : Restrain O–HO distances (e.g., 1.8–2.0 Å) to stabilize refinement when thermal motion obscures hydrogen positions .

Advanced: How can researchers validate the biological relevance of structural analogs without commercial bias?

Methodological Answer:

- Fragment-based design : Use the bromine atom as a synthetic handle for Suzuki-Miyaura coupling to introduce bioactive moieties (e.g., aryl boronic acids) .

- ADMET profiling : Employ in silico tools (e.g., SwissADME) to predict pharmacokinetics, prioritizing analogs with logP < 3 and topological polar surface area > 80 Ų for CNS permeability .

- Target validation : Cross-reference PubChem BioAssay data for structurally similar quinolines (e.g., kinase inhibition assays) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.